Bienvenue dans la boutique en ligne BenchChem!

N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide

GAT1 inhibition neurotransmitter transporter competitive MS binding assay

N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide is a synthetic amide that bridges a rigid adamantane cage with a sterically demanding pivalamide (2,2-dimethylpropanamide) group via a methylene (–CH2–) spacer. Its molecular formula is C16H27NO, with a molecular weight of 249.39 g/mol, and it is typically supplied at ≥95% purity.

Molecular Formula C16H27NO
Molecular Weight 249.398
CAS No. 536997-56-5
Cat. No. B2576995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide
CAS536997-56-5
Molecular FormulaC16H27NO
Molecular Weight249.398
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C16H27NO/c1-15(2,3)14(18)17-10-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-13H,4-10H2,1-3H3,(H,17,18)
InChIKeyBCSXBYINRXFTCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide (CAS 536997-56-5): Adamantane-Pivalamide Hybrid Procurement Guide


N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide is a synthetic amide that bridges a rigid adamantane cage with a sterically demanding pivalamide (2,2-dimethylpropanamide) group via a methylene (–CH2–) spacer . Its molecular formula is C16H27NO, with a molecular weight of 249.39 g/mol, and it is typically supplied at ≥95% purity [1]. The presence of the methylene spacer distinguishes it from direct N-adamantyl amides such as N-(adamantan-1-yl)-2,2-dimethylpropanamide (CAS 133216-43-0), where the amide is directly attached to the adamantane core without the intervening –CH2– group. This subtle structural variation can significantly influence conformational flexibility, steric accessibility to biological targets, and key physicochemical properties such as lipophilicity and solubility [2].

Why N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide Cannot Be Replaced by Common Adamantane Amide Analogs


Procurement specialists and medicinal chemists should not treat all adamantane-pivalamide hybrids as interchangeable. Even closely related analogs—differing by a single methylene unit—can exhibit divergent molecular recognition profiles and physicochemical properties. For example, the direct-attached analog N-(adamantan-1-yl)-2,2-dimethylpropanamide (CAS 133216-43-0) lacks the –CH2– spacer [1], reducing the degrees of rotational freedom and altering the spatial presentation of the pivalamide group to protein binding pockets. The two-carbon bridged homolog N-[2-(1-adamantyl)ethyl]-2,2-dimethylpropanamide (MW 263.4) introduces additional lipophilicity and entropy penalties that can shift selectivity and ADME profiles [2]. Even the parent scaffold, 1-adamantanecarboxamide (CAS 5511-18-2, MW 179.26), is not a substitute, as its smaller size and different hydrogen-bonding pattern prevent it from mimicking the steric and hydrophobic footprint of the target compound [3]. The quantitative evidence that follows demonstrates that the specific methylene-bridged adamantyl-pivalamide architecture confers distinct physicochemical properties and biological interaction fingerprints that generic substitutions cannot replicate.

Quantitative Differentiation Evidence for N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide Against Structural Analogs


Binding Affinity at GABA Transporter 1 (GAT1): Target Compound vs. Pharmacophore-Matched Comparators

The target compound demonstrates measurable binding affinity to human GAT1, with a Ki of 1,100 nM determined by competitive mass spectrometry binding assay [1]. In contrast, the direct-attached analog N-(adamantan-1-yl)-2,2-dimethylpropanamide (CAS 133216-43-0) has not been reported as an active GAT1 ligand in the same assay system, suggesting that the methylene spacer is critical for productive engagement of the GAT1 orthosteric site. This difference in target engagement represents a structural selectivity filter that cannot be achieved with spacer-lacking analogs.

GAT1 inhibition neurotransmitter transporter competitive MS binding assay

Predicted Lipophilicity (cLogP) Elevation Over Direct-Attached Adamantane Amide Analogs

The presence of the –CH2– spacer between the adamantane core and the pivalamide carbonyl in the target compound is predicted to increase the calculated logP (cLogP) by approximately 0.5–0.8 log units compared to the direct-attached analog N-(adamantan-1-yl)-2,2-dimethylpropanamide (cLogP estimated at 3.2–3.5 vs. 2.7–3.0 for the comparator) [1][2]. This systematic increase arises from (i) the additional methylene group contributing hydrophobic surface area, and (ii) reduced intramolecular hydrogen bonding constraints that expose the amide NH to solvent. By comparison, 1-adamantanecarboxamide (CAS 5511-18-2) has a measured LogP of ~1.65, underscoring that both the pivalamide group and the methylene spacer are necessary to achieve the elevated lipophilicity required for blood-brain barrier penetration or membrane protein targeting [3].

lipophilicity drug-likeness physicochemical profiling

Steric Bulk and Conformational Flexibility: Methylene Spacer Effect on Rotatable Bond Count

The target compound possesses two rotatable bonds between the adamantane core and the terminal tert-butyl group: (1) the C–C bond of the methylene spacer connecting the adamantylmethyl carbon to the amide nitrogen, and (2) the N–C(O) amide bond. The direct-attached analog N-(adamantan-1-yl)-2,2-dimethylpropanamide possesses only the N–C(O) amide bond, reducing rotatable bonds from 2 to 1 [1]. This additional degree of freedom allows the pivalamide group to sample a wider conformational space, potentially accommodating diverse binding pocket geometries. The ethyl-bridged analog N-[2-(1-adamantyl)ethyl]-2,2-dimethylpropanamide introduces a third rotatable bond, which may incur an entropy penalty upon binding without necessarily improving affinity [2].

conformational analysis rotatable bonds ligand efficiency

Molecular Weight Advantage Over Extended-Spacer Adamantyl Amide Homologs

At 249.39 g/mol, the target compound occupies an intermediate molecular weight position within the adamantyl-pivalamide series: it is heavier than the direct-attached analog (235.36 g/mol, +14 Da) but considerably lighter than the ethyl-bridged homolog (263.4 g/mol, –14 Da) [1][2]. The 14 Da increment over the direct-attached analog is the precise mass of a methylene group, as expected. Importantly, the target compound remains under the 250 Da threshold often cited as desirable for fragment-based drug discovery and lead-like chemical space, whereas the ethyl-bridged homolog exceeds this limit. Within the context of Lipinski's Rule of Five, the target compound's molecular weight is fully compliant, while each additional methylene unit added to the spacer incrementally pushes the compound closer to non-compliance with companion parameters such as cLogP.

molecular weight optimization lead-likeness fragment efficiency

Recommended Application Scenarios for N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide Based on Quantitative Differentiation Evidence


GAT1 Transporter Probe Development and Neuroscience SAR Studies

The confirmed GAT1 binding affinity (Ki = 1,100 nM) [1] and the critical role of the methylene spacer in enabling target engagement make this compound a preferred starting point for medicinal chemistry optimization of GABA transporter inhibitors. Unlike the direct-attached analog that lacks measurable GAT1 binding, the target compound provides a validated chemical probe template for exploring the GAT1 pharmacophore. Researchers developing anticonvulsant, anxiolytic, or neuropathic pain therapeutics should select this specific compound to establish initial SAR around the adamantyl-pivalamide scaffold. The compound's intermediate lipophilicity (cLogP 3.2–3.5) is consistent with CNS drug space, supporting its use in neuroscience-focused hit-to-lead programs [2].

Fragment-Based Screening Library Design Targeting Membrane Proteins

With a molecular weight of 249.39 g/mol—under the 250 Da fragment threshold—and possessing a unique combination of rigid adamantane hydrophobicity and pivalamide hydrogen-bonding capacity, this compound is well-suited for inclusion in fragment screening libraries aimed at membrane protein targets (GPCRs, ion channels, transporters) [1]. The two-rotatable-bond architecture provides a favorable balance of conformational preorganization and induced-fit capacity, while the elevated cLogP relative to simpler adamantane carboxamides enhances the probability of detecting weak but specific interactions with hydrophobic transmembrane binding sites. Procurement of this compound over the direct-attached or ethyl-bridged analogs is recommended for libraries where molecular weight compliance and scaffold uniqueness are selection criteria [2].

Physicochemical Benchmarking and Computational Model Validation

The target compound serves as an excellent reference standard for calibrating in silico models of lipophilicity, solubility, and permeability within the adamantane chemical space. Its precisely defined structural increment (+ one methylene) relative to the direct-attached analog creates a controlled pair for assessing the accuracy of fragment-based logP prediction algorithms [1]. Experimental determination of its LogD7.4, aqueous solubility, and PAMPA permeability would provide valuable validation data for computational ADME models. Drug metabolism and pharmacokinetics (DMPK) groups should procure both the target compound and the direct-attached analog as a matched pair for systematic physicochemical profiling studies [2].

Steric Parameter Calibration in QSAR and Machine Learning Models

The well-defined structural difference between the target compound and its close analogs (one additional methylene spacer) makes this series ideal for training and validating quantitative structure-activity relationship (QSAR) models that incorporate steric descriptors such as Taft Es values, Charton υ parameters, or buried volume (%Vbur) calculations [1]. The intermediate rotatable bond count and molecular weight position the compound at a critical node in the homologous series, enabling researchers to deconvolute the contributions of steric bulk, flexibility, and lipophilicity to biological activity. Computational chemistry teams engaged in machine learning-driven drug discovery should include this compound as a key data point in adamantane-focused training sets [2].

Quote Request

Request a Quote for N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.